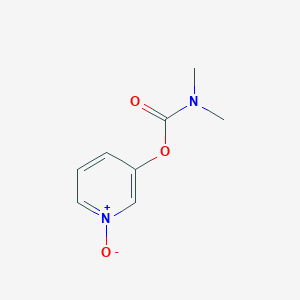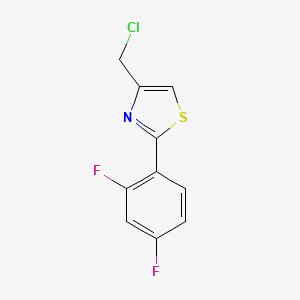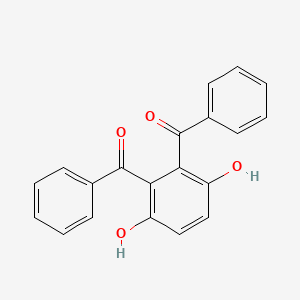![molecular formula C21H32O2 B14300809 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL CAS No. 125151-59-9](/img/structure/B14300809.png)
4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL is an organic compound with a complex structure that includes a phenyl ring substituted with a decyloxy group and a butynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-hydroxybenzaldehyde with decyl bromide to introduce the decyloxy group. This is followed by a series of reactions to construct the butynol moiety, including the use of acetylene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-one.
Reduction: Formation of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-ene-2-OL.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the phenyl ring and the butynol moiety allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Decyloxyphenyl)thiophene-2-carboxylic acid
- 2-Methylbutyl 4-{[4-(decyloxy) phenyl]ethynyl}benzoate
Comparison
Compared to similar compounds, 4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL is unique due to its specific structural features, such as the butynol moiety
Properties
CAS No. |
125151-59-9 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
4-(4-decoxyphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C21H32O2/c1-4-5-6-7-8-9-10-11-18-23-20-14-12-19(13-15-20)16-17-21(2,3)22/h12-15,22H,4-11,18H2,1-3H3 |
InChI Key |
KIESCJVXKMLKTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C#CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
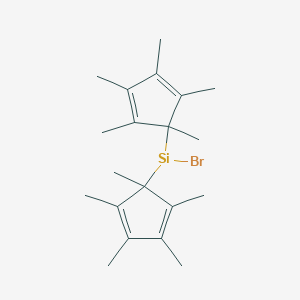
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
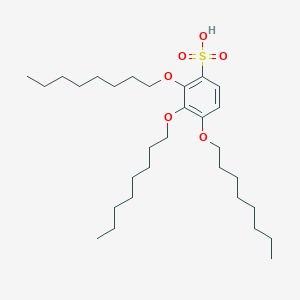
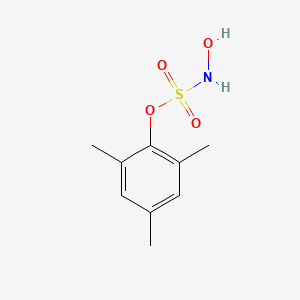

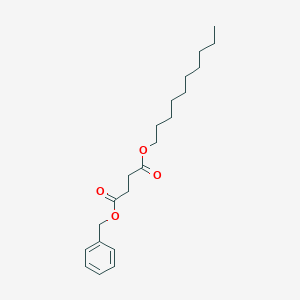
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)

![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
